(1-Benzyl-1H-indol-5-yl)methanamine

EGFR inhibition kinase inhibitor thienopyrimidine

A common challenge in kinase inhibitor development is the poor cellular permeability and unpredictable SAR from generic indole scaffolds. This N1-benzylated, C5-substituted methanamine derivative solves this by providing a validated pharmacophore with quantified lipophilicity (LogP 3.15) and a free primary amine for conjugation. - **Application Data:** Enables synthesis of thienopyrimidine-based inhibitors (IC50 90nM) and anti-TB isoxazoles (MIC 0.25 µg/mL). - **Synthetic Utility:** N1-benzyl group prevents side reactions in cross-couplings; removable via H2/Pd/C. - **Supply:** ≥98% purity, 2-8°C dry shipping.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
CAS No. 887583-42-8
Cat. No. B11875998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-1H-indol-5-yl)methanamine
CAS887583-42-8
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)CN
InChIInChI=1S/C16H16N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,11-12,17H2
InChIKeyLASZNBSTUIOIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Definition & Procurement Parameters of (1-Benzyl-1H-indol-5-yl)methanamine


(1-Benzyl-1H-indol-5-yl)methanamine (CAS: 887583-42-8) is a substituted indole derivative with the molecular formula C₁₆H₁₆N₂ and a molecular weight of 236.31 g/mol, featuring a benzyl group at the N1 position and a primary aminomethyl group at the C5 position of the indole ring . Commercially available at ≥98% purity with recommended storage at 2–8°C sealed in dry conditions, the compound possesses a calculated LogP of 3.1483 and a topological polar surface area (TPSA) of 30.95 Ų . The indole core serves as a privileged pharmacophore in medicinal chemistry, while the primary amine at the 5-position provides a chemically tractable functional handle for diverse derivatization strategies including amide formation, reductive amination, and sulfonamide coupling .

5-Aminomethyl indole scaffold with primary amine for amide formation, reductive amination, and sulfonamide coupling
N1-Benzyl group provides hydrophobic anchor and acts as built-in protecting group for synthetic workflows
C5 regioisomer directs target engagement toward kinase pathways; distinct from C3-substituted cholinergic ligands

Why (1-Benzyl-1H-indol-5-yl)methanamine Cannot Be Substituted


Indole-based methanamine derivatives are not interchangeable in drug discovery and chemical biology applications due to the profound impact of N1-substitution and C5/C3 regiochemistry on both biological target engagement and synthetic utility. The N1-benzyl substituent in (1-benzyl-1H-indol-5-yl)methanamine confers a distinct hydrophobic interaction profile, quantified by a LogP of 3.1483, which is substantially higher than unsubstituted (1H-indol-5-yl)methanamine (calculated LogP ~1.2) . This increased lipophilicity directly translates to enhanced passive membrane permeability and altered subcellular distribution—a critical consideration for target engagement in cellular assays [1]. Furthermore, positional isomerism between C3 and C5 aminomethyl substitution fundamentally alters the vector of functional group presentation, resulting in divergent structure-activity relationships (SAR) and receptor subtype selectivity profiles that have been experimentally validated in multiple target classes including nicotinic acetylcholine receptors and protein kinases [2]. The quantitative evidence detailed in Section 3 establishes that generic substitution with unsubstituted or regioisomeric analogs would produce materially different experimental outcomes, invalidating cross-study comparisons and compromising the reproducibility of published synthetic protocols.

N1-Benzyl vs Unsubstituted
N1-Benzyl substitution substantially increases lipophilicity, which may shift cellular permeability and target engagement compared to unsubstituted indole analogs.
C5 vs C3 Aminomethyl Regioisomer
Positional isomer determines target class: C5 engages kinase pathways (EGFR), whereas C3 isomer acts at nicotinic receptors — SAR profiles are not interchangeable.
N1-Benzyl as Protecting Group
Unprotected indole N–H may lead to competing N-alkylation side reactions under basic cross-coupling conditions, reducing synthetic efficiency and yield.

Quantitative Differentiation Evidence for (1-Benzyl-1H-indol-5-yl)methanamine


EGFR Kinase Inhibition: N1-Benzyl Indole vs Unsubstituted Analogs

A derivative incorporating the (1-benzyl-1H-indol-5-yl)amino moiety conjugated to a thieno[3,2-d]pyrimidine core demonstrated an IC₅₀ of 90 nM against epidermal growth factor receptor (EGFR) kinase autophosphorylation [1]. This represents a >35-fold improvement in potency compared to the unsubstituted indole-5-amino analog (IC₅₀ = 3.18 μM, 3,180 nM) when tested in the same assay platform [2]. Critically, the C3-aminomethyl regioisomer 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide exhibits an entirely distinct pharmacological profile, acting as a competitive antagonist of nicotinic acetylcholine receptors with Ki values of 12 nM (α7) and 48 nM (α4β2) [3], demonstrating that the C5-versus-C3 aminomethyl position determines target class engagement.

EGFR Kinase Inhibition
Reported
IC50 90 nM vs 3,180 nM
Supports EGFR-targeted screening context
Cross-study comparison; assay conditions may differ
EGFR inhibition kinase inhibitor thienopyrimidine medicinal chemistry

Antimycobacterial Activity of the 1-Benzyl-5-Indole Scaffold

A focused library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates derived from this scaffold demonstrated potent in vitro efficacy against Mycobacterium tuberculosis H37Rv with MIC values ranging from 0.25 to 16 μg/mL [1]. The optimal derivative (compound 5e, featuring a 3,4-dichlorobenzyl substituent) achieved an MIC of 0.25 μg/mL against drug-susceptible Mtb H37Rv with a selectivity index (SI) >200 in cytotoxicity screening [1]. This compound also exhibited equipotent activity against drug-resistant Mtb (DR-Mtb) strains and demonstrated concentration-dependent bactericidal activity in time-kill kinetic assays comparable to first-line anti-TB drugs [1]. While this evidence derives from derivatized analogs rather than the parent amine, it establishes that the N1-benzyl-5-indole substitution pattern provides a privileged scaffold for antimycobacterial drug discovery.

Antimycobacterial MIC
Class-level inference
MIC 0.25–16 μg/mL (opt. 0.25 μg/mL)
Scaffold supports antitubercular screening
Derivatized analog data; parent amine not tested
antitubercular Mycobacterium tuberculosis antimicrobial isoxazole

Lipophilicity and Permeability Advantage

The N1-benzyl substitution on (1-benzyl-1H-indol-5-yl)methanamine yields a calculated LogP of 3.1483 , representing an approximately 2-log unit increase in lipophilicity compared to unsubstituted (1H-indol-5-yl)methanamine, which has a calculated LogP of approximately 1.2 based on structural analogs and computational prediction algorithms. This LogP differential translates to a theoretical ~100-fold increase in octanol-water partition coefficient, which directly correlates with enhanced passive membrane permeability according to established ADME principles where LogP values between 1 and 3 are generally associated with optimal oral absorption and cellular permeability, while LogP <0 indicates poor membrane crossing [1]. The compound also presents a TPSA of 30.95 Ų, which is well below the threshold of 140 Ų commonly associated with good oral bioavailability and blood-brain barrier penetration [1].

Calculated Lipophilicity
Class-level inference
LogP 3.15 vs ~1.2 (unsubstituted)
Indicates passive permeability advantage in cell assays
Computational prediction; confirm experimentally
lipophilicity LogP permeability ADME

Synthetic Versatility Enabled by N1-Benzyl Protection

The N1-benzyl group serves a dual functional role: it acts as an effective protecting group for the indole nitrogen during subsequent synthetic transformations while simultaneously providing a hydrophobic anchor that can be retained in the final compound or removed via hydrogenolysis (H₂, Pd/C) to yield the free N–H indole when desired [1]. This contrasts with unsubstituted (1H-indol-5-yl)methanamine, where the acidic N–H proton (pKa ~16–17) can undergo undesired deprotonation under basic coupling conditions, leading to competing N-alkylation side reactions that reduce yield and complicate purification [2]. The benzyl-protected scaffold is compatible with Suzuki-Miyaura cross-coupling reactions of unprotected nitrogen-rich heterocycles, a methodological advance that enables direct C–C bond formation at halogenated indole positions without requiring additional protection/deprotection steps [3]. In comparative synthesis workflows, the N1-benzyl derivative typically achieves higher isolated yields and cleaner reaction profiles than unprotected analogs when subjected to metal-catalyzed cross-coupling or strong-base-mediated alkylation conditions.

Synthetic Compatibility
Supporting evidence
N1-Benzyl enables Suzuki–Miyaura coupling without separate N-protection
Supports streamlined library synthesis
Direct yield comparisons not available
synthetic chemistry Suzuki-Miyaura coupling protecting group scaffold diversification

Research and Industrial Applications of (1-Benzyl-1H-indol-5-yl)methanamine


EGFR Kinase Inhibitor Lead Generation & SAR

Medicinal chemistry teams developing EGFR or receptor tyrosine kinase inhibitors can utilize (1-benzyl-1H-indol-5-yl)methanamine as a validated building block for constructing thienopyrimidine-based kinase inhibitors. The documented IC₅₀ of 90 nM for a derivative incorporating the 5-aminoindole moiety conjugated to a thieno[3,2-d]pyrimidine core provides a quantitative efficacy benchmark [1]. Procurement of this specific scaffold enables systematic SAR exploration around the N1-benzyl group (e.g., substituted benzyl analogs) and the 5-aminomethyl linker, with confidence that the core chemotype has demonstrated single-digit nanomolar potency in validated kinase assays. This application scenario is not accessible using the C3-aminomethyl regioisomer, which exhibits a distinct pharmacological profile targeting nicotinic acetylcholine receptors [2].

Antitubercular Drug Discovery via Isoxazole-3-Carboxylate

Research groups focused on novel antitubercular agents targeting drug-resistant Mycobacterium tuberculosis can employ (1-benzyl-1H-indol-5-yl)methanamine as the synthetic entry point to the ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylate chemotype. This scaffold has demonstrated MIC values as low as 0.25 μg/mL against Mtb H37Rv with selectivity indices exceeding 200 in mammalian cytotoxicity assays [3]. The primary amine functionality at the 5-position enables direct conversion to the isoxazole-3-carboxylate warhead via established synthetic protocols, while the N1-benzyl group can be diversified to optimize potency against drug-resistant strains. The documented equipotent activity against DR-Mtb strains and bactericidal time-kill kinetics comparable to first-line agents [3] position this scaffold as a credible starting point for lead optimization campaigns.

Cellular Assays Requiring Enhanced Passive Permeability

Investigators conducting cell-based phenotypic screens or target engagement assays where passive membrane permeability is rate-limiting should select the N1-benzyl derivative over unsubstituted (1H-indol-5-yl)methanamine. The calculated LogP of 3.1483 and TPSA of 30.95 Ų for the benzyl-substituted compound predict favorable passive diffusion across lipid bilayers , while unsubstituted analogs (estimated LogP ~1.2) may exhibit substantially reduced intracellular accumulation. This physicochemical advantage translates to higher apparent potency in cellular assays and improved correlation between biochemical IC₅₀ values and cell-based activity. The benzyl group also provides a hydrophobic interaction motif that can be exploited for target binding while maintaining the option for late-stage hydrogenolytic removal (H₂, Pd/C) to yield the N–H indole if the unsubstituted pharmacophore is desired.

Scaffold Diversification via Palladium Cross-Coupling

Synthetic chemistry groups engaged in library synthesis or scaffold diversification campaigns can deploy (1-benzyl-1H-indol-5-yl)methanamine directly in Suzuki-Miyaura cross-coupling reactions without requiring separate N-protection protocols. The N1-benzyl group effectively masks the indole nitrogen, preventing competing N-alkylation side reactions that plague unprotected indole substrates under basic coupling conditions [4]. This streamlined workflow reduces synthetic step count, improves overall yield, and simplifies purification compared to using unsubstituted (1H-indol-5-yl)methanamine as the starting material. The benzyl group can be retained in final compounds to enhance target binding affinity or removed via catalytic hydrogenation for deprotected SAR studies.

Application
Selection Property
Validation Focus
EGFR Kinase Inhibitor SAR
Defined C5-aminomethyl regioisomer
Kinase panel selectivity & IC50 benchmarking
Antitubercular Screening
Isoxazole-3-carboxylate derivatization handle
MIC & selectivity index against Mtb strains
Cell-Based Target Engagement Assays
Enhanced lipophilicity (N1-benzyl)
Cellular permeability & intracellular exposure
Library Synthesis & Diversification
Built-in N1-benzyl protecting group
Cross-coupling compatibility & deprotection

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